molecular formula C5H3NO3S B2957118 4-Nitrothiophene-2-carbaldehyde CAS No. 57500-53-5

4-Nitrothiophene-2-carbaldehyde

Cat. No. B2957118
CAS RN: 57500-53-5
M. Wt: 157.14
InChI Key: YVNHJYYUGAEESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H3NO3S . It has an average mass of 157.147 Da and a monoisotopic mass of 156.983368 Da .


Synthesis Analysis

Thiophene derivatives, including this compound, can be synthesized through various methods. One of the common methods is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3NO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

The mode of action of this compound and similar compounds is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring . Other active derivatives, such as 2,4-dinitrothiophene and 5-nitrothiophene-2-carbaldehyde, which have no displaceable halogen or leaving group, are thought to act by forming Meisenheimer complexes .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Schiff Bases

4-Nitrothiophene-2-carbaldehyde is used in the synthesis of Schiff bases containing substituted thiophene . These bases are characterized by Fourier transform infrared (FTIR), 1H and 13C NMR spectroscopy methods .

Biological Activities of Schiff Bases

Schiff bases with thiophene rings, synthesized using this compound, have wide biological activities and industrial applications . They exhibit antibacterial, antifungal, anticancer, anti-HIV, antitubercular, antiviral, anti-inflammatory, anticonvulsant, and antimalarial properties .

Corrosion Inhibitors

Some Schiff base compounds containing thiophene, synthesized using this compound, are known to be corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules, synthesized using this compound, play a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives, synthesized using this compound, are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives, synthesized using this compound, are used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmaceutical Applications

Thiophene derivatives, synthesized using this compound, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Brain Cyclooxygenase (COX) Inhibitor

N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide) is a well-known brain cyclooxygenase (COX) inhibitor with increased selectivity for COX-2 . It plays a role in the physiological control of synaptic plasticity and neurological disorders, including cerebrovascular and neurodegenerative disorders such as Alzheimer’s .

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-nitrothiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNHJYYUGAEESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As shown in Scheme 3, 5-Nitro-2-thiophenecarboxaldehyde and 5-nitro-3-thiophene-carboxaldehyde, carboxaldehyde, each of which are commercially available, can be reacted with tris(trimethylsilyl)phosphite to give XII. Thiophene-2-carboxaldehyde is nitrated in sulfuric acid with potassium nitrate to give 4-nitrothiophene-2-carboxaldehyde which in turn is reacted with diethylphosphite on basic alumina and allowed to stand for 2-20 hours. Extraction of the product with methylene chloride gives XV. Treatment of XV with 5-8 equivalents of bromotrimethylsilane in methylene chloride (50-100 mL) gives compound XVI.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.